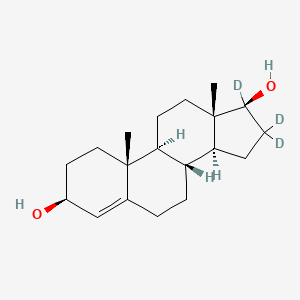
Delta4-Androstene-3Beta,17Beta-diol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Androstene-3,17-diol-d3, also known as androst-4-ene-3,17-diol, is a synthetic derivative of androstenedione. It is a steroid hormone that plays a crucial role in the biosynthesis of testosterone and estrone. This compound is often used in scientific research to study steroid metabolism and hormone regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Androstene-3,17-diol-d3 can be synthesized through the bioconversion of phytosterols. This process involves the use of engineered Mycobacterium strains to convert phytosterols into 4-androstene-3,17-dione, which can then be further processed to obtain 4-androstene-3,17-diol-d3 . The reaction conditions typically include controlled fermentation processes, specific temperature, pH, and nutrient conditions to optimize the yield.
Industrial Production Methods
Industrial production of 4-androstene-3,17-diol-d3 involves large-scale fermentation using genetically modified microorganisms. The process is scaled up from laboratory conditions to industrial bioreactors, where parameters such as oxygen supply, agitation, and nutrient feed are carefully controlled to maximize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.
Reduction: Reduction to testosterone using reducing agents like NADPH.
Substitution: Functional group substitutions at different positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
Oxidation: 4-androstene-3,17-dione
Reduction: Testosterone
Substitution: Various substituted steroids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:
Chemistry: Studying the synthesis and transformation of steroid compounds.
Biology: Investigating the role of steroid hormones in cellular processes.
Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.
Industry: Producing steroid-based pharmaceuticals and supplements
Wirkmechanismus
4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .
Vergleich Mit ähnlichen Verbindungen
4-Androstene-3,17-diol-d3 is structurally similar to other steroid hormones such as:
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A precursor to androstenedione and other androgens.
Testosterone: The primary male sex hormone.
Estrone: An estrogen hormone involved in female reproductive health.
Compared to these compounds, 4-androstene-3,17-diol-d3 is unique in its specific role as a precursor in the biosynthesis of both testosterone and estrone, making it a valuable compound for studying hormone regulation and metabolism .
Eigenschaften
Molekularformel |
C19H30O2 |
|---|---|
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI-Schlüssel |
BTTWKVFKBPAFDK-KJEDCRHKSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
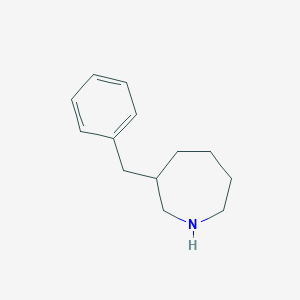
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
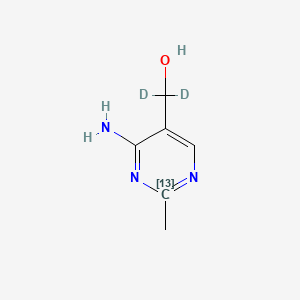
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
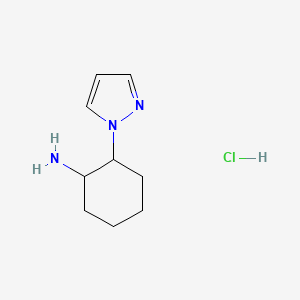
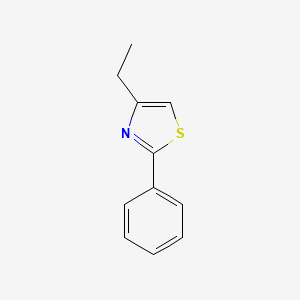
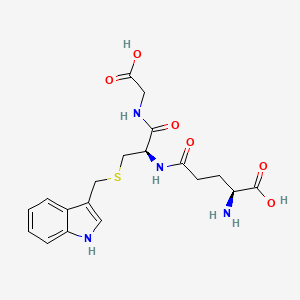
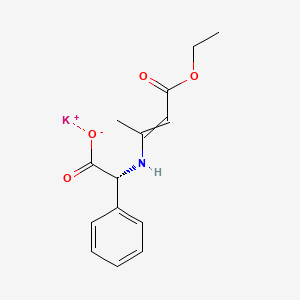
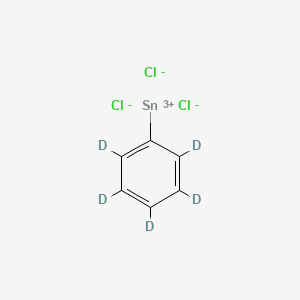
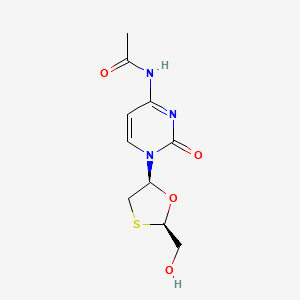
![N-methylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B13849446.png)
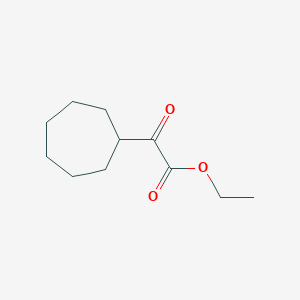
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
